![molecular formula C17H14FN3OS B2587925 Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1105218-82-3](/img/structure/B2587925.png)
Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate” is a complex organic compound. It contains a methyl group, a 3,4-difluorophenyl group, an amino group, and a naphthyridine group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another method involves the Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a naphthyridine ring, which is a type of heterocyclic compound. The 3,4-difluorophenyl group is attached to the 4-position of the naphthyridine ring via an amino group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the amino group can participate in various reactions such as condensation, substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Naphthyridine derivatives have been extensively studied for their antibacterial properties. For instance, fluoronaphthyridines with certain substitutions have shown promising in vitro and in vivo antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Bouzard et al., 1992). Further studies have synthesized novel arylfluoronaphthyridine antibacterial agents, highlighting the significance of specific substituents on antibacterial potency and efficacy (Chu et al., 1986).
DNA Interaction and Docking Studies
Research has explored the interaction of naphthyridine derivatives with DNA, showcasing their potential in understanding molecular interactions and designing drugs. For instance, novel Schiff base ligands derived from naphthyridine have been synthesized, and their DNA binding properties investigated, suggesting applications in drug development (Kurt et al., 2020).
Anticancer Activity
The synthesis of naphthyridine derivatives has also been linked to potential anticancer applications. Carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for cytotoxic activity against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects (Deady et al., 2003). This research paves the way for further exploration into naphthyridine derivatives as anticancer agents.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures often target enzymes or receptors in the body. For example, thiazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets could involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. This binding can alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compounds. For instance, if the compounds were to target an enzyme involved in a metabolic pathway, they could potentially inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would influence their bioavailability. Factors such as the compounds’ solubility, stability, and molecular size could affect their absorption and distribution in the body. They could be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compounds’ action would depend on their specific targets and mode of action. For example, if the compounds were to inhibit a key enzyme in a metabolic pathway, this could lead to a decrease in the production of certain metabolites, potentially affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compounds’ action, efficacy, and stability. For example, certain compounds may be more effective or stable at specific pH levels or temperatures .
Eigenschaften
IUPAC Name |
2-anilino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-23-17(21-15)20-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCONHPILMEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





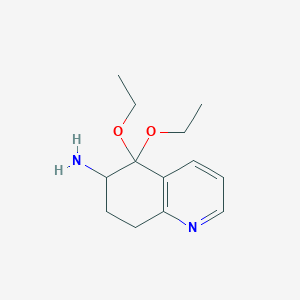
![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)
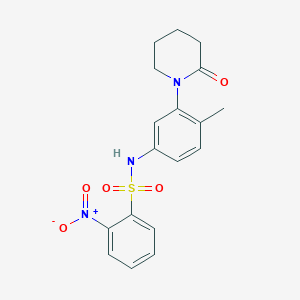
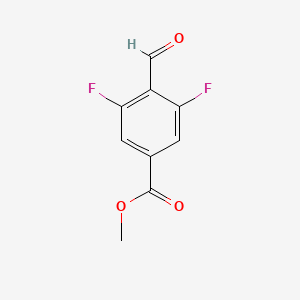
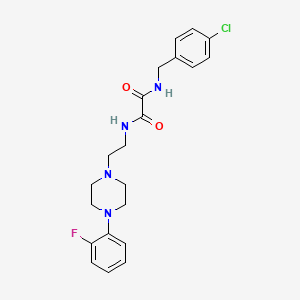
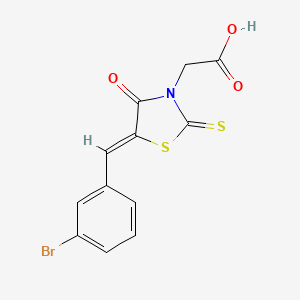
methanone](/img/structure/B2587864.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)